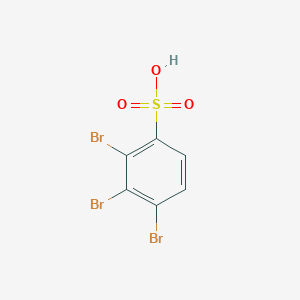
2,3,4-Tribromobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of three bromine atoms and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromobenzene-1-sulfonic acid typically involves the bromination of benzene derivatives followed by sulfonation. One common method is the electrophilic aromatic substitution, where benzene undergoes bromination using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). The sulfonic acid group is then introduced through sulfonation using sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tribromobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonic acid group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring
Common Reagents and Conditions:
Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃).
Sulfonation: Sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄).
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Major Products:
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidized forms of the sulfonic acid group.
Reduction Products: Reduced forms of the sulfonic acid group
Scientific Research Applications
2,3,4-Tribromobenzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,3,4-Tribromobenzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and sulfonic acid group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 2,4,6-Tribromobenzene
Comparison: 2,3,4-Tribromobenzene-1-sulfonic acid is unique due to the specific positioning of the bromine atoms and the presence of the sulfonic acid group. This configuration imparts distinct chemical properties and reactivity compared to other tribromobenzene isomers. The sulfonic acid group enhances its solubility in water and its ability to participate in acid-base reactions, making it more versatile for certain applications .
Properties
CAS No. |
91941-15-0 |
|---|---|
Molecular Formula |
C6H3Br3O3S |
Molecular Weight |
394.87 g/mol |
IUPAC Name |
2,3,4-tribromobenzenesulfonic acid |
InChI |
InChI=1S/C6H3Br3O3S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H,10,11,12) |
InChI Key |
QWHZYKBDVSLXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


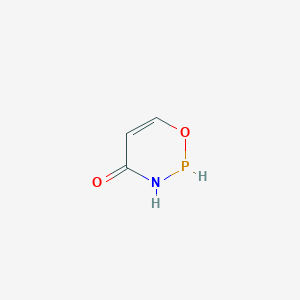
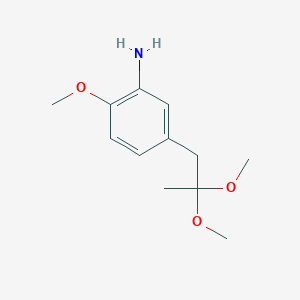
![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)

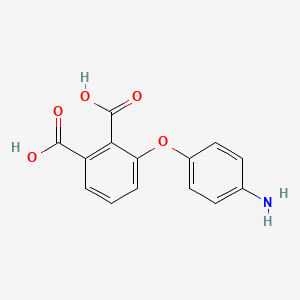
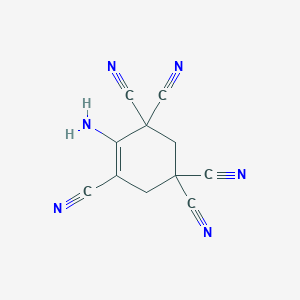
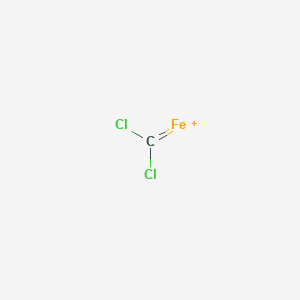
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)

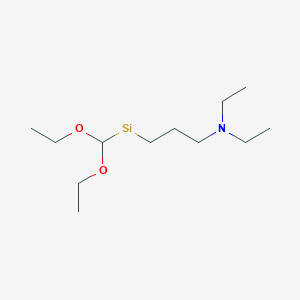
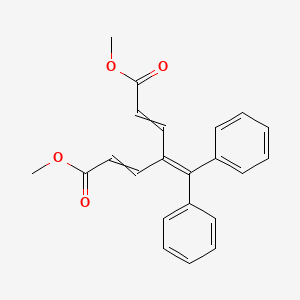
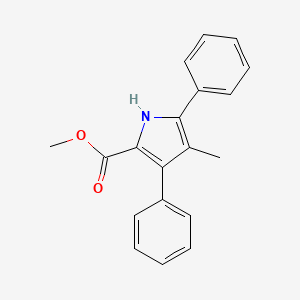
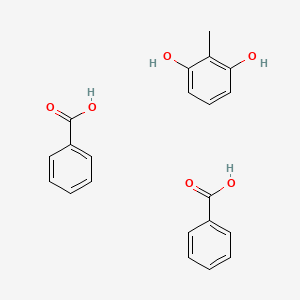
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
